Cas no 1803714-26-2 (2,4-Dichloro-6-(difluoromethoxy)benzyl chloride)

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride
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- インチ: 1S/C8H5Cl3F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2
- InChIKey: ACJFIBJNSFABMR-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1CCl)OC(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 9.2
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010933-500mg |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride |
1803714-26-2 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013010933-1g |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride |
1803714-26-2 | 97% | 1g |
1,490.00 USD | 2021-06-25 | |
Alichem | A013010933-250mg |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride |
1803714-26-2 | 97% | 250mg |
470.40 USD | 2021-06-25 |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2,4-Dichloro-6-(difluoromethoxy)benzyl chlorideに関する追加情報
Introduction to 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS No. 1803714-26-2)
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1803714-26-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of chlorinated aromatic derivatives, characterized by its benzyl chloride backbone modified with chloro and difluoromethoxy substituents. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The chloro and difluoromethoxy functional groups in 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride contribute to its reactivity and versatility. The presence of chlorine atoms enhances electrophilic aromatic substitution reactions, while the difluoromethoxy group introduces electron-withdrawing effects that can influence the electronic properties of the aromatic ring. These features make the compound a promising candidate for further functionalization, enabling the synthesis of more complex structures with potential biological activity.
In recent years, there has been growing interest in the development of new pharmaceutical agents derived from halogenated aromatic compounds. The structural motif of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride aligns well with this trend, as it provides a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in constructing kinase inhibitors, which are crucial in targeted cancer therapies. The benzyl chloride moiety can be further modified to introduce pharmacophores that interact with specific biological targets.
One of the most compelling aspects of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride is its role as a key intermediate in the synthesis of heterocyclic compounds. Heterocycles are fundamental structural units in many drugs and natural products, and their preparation often requires sophisticated synthetic strategies. The compound's reactivity allows for facile introduction of nitrogen-containing rings, such as pyridines and pyrimidines, which are integral to many pharmacologically active molecules. Researchers have leveraged this property to develop novel scaffolds for antimicrobial and anti-inflammatory agents.
The pharmaceutical industry has been particularly keen on exploring derivatives of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride due to its potential in drug discovery. For example, recent studies have highlighted its application in generating substituted benzamides and benzothiazoles, which exhibit a wide range of biological activities. The ability to fine-tune the electronic and steric properties of these derivatives through strategic modifications offers a powerful tool for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
Moreover, the agrochemical sector has also recognized the significance of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride as a building block for developing novel pesticides and herbicides. Halogenated aromatic compounds are known for their efficacy in crop protection due to their ability to interfere with essential biological processes in pests. By incorporating this compound into synthetic pathways, chemists can design molecules that target specific enzymes or receptors involved in plant defense mechanisms, thereby improving agricultural productivity.
The synthetic methodologies employed in handling 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride are equally important to its utility. Modern synthetic techniques often involve palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of carbon-carbon bonds under mild conditions. These reactions are particularly valuable in medicinal chemistry because they enable the rapid assembly of complex molecular architectures without excessive waste generation.
In conclusion, 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS No. 1803714-26-2) represents a versatile and highly functionalized building block with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative bioactive molecules. As research continues to uncover new applications for this compound, 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride is poised to remain at the forefront of chemical innovation.
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